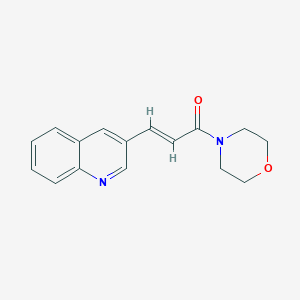![molecular formula C17H20ClN3O4S2 B2937384 (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1396843-89-2](/img/structure/B2937384.png)
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic compound. Its intricate structure combines multiple functional groups and molecular fragments, making it interesting for diverse applications in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the formation of the azetidine ring, often a key intermediate, before coupling with other complex fragments. One possible synthetic route involves:
Step 1: Synthesis of 4-Chlorobenzo[d]thiazole derivatives through condensation reactions.
Step 2: Formation of azetidine intermediates via azetidinone synthesis.
Step 3: Coupling reactions to link the azetidine with the piperidine derivative under specific reaction conditions (e.g., temperature, solvent).
Industrial Production Methods:
Industrial synthesis involves scalable and efficient methods, including:
High-pressure reactors for the synthesis of the thiazole core.
Continuous flow chemistry to enhance reaction throughput.
Catalysis, possibly using metal catalysts, to streamline reaction pathways.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, often catalyzed by peroxides.
Reduction: Reduction reactions can target specific functional groups like the sulfonyl group.
Substitution: Commonly undergoes nucleophilic and electrophilic substitutions, especially involving the chloro and thiazole parts.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) conditions, organic solvents like dichloromethane.
Major Products Formed:
Oxidized derivatives with altered activity.
Reduced derivatives with modified properties.
Substituted products, possibly altering biological activity.
Wissenschaftliche Forschungsanwendungen
The compound has notable research applications in various fields:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its interaction with enzymes and proteins.
Medicine: Potential therapeutic uses due to its structural complexity, possibly in the development of anti-cancer, anti-inflammatory, or CNS-active drugs.
Industry: Used in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
Mechanism:
The compound’s mechanism of action is largely dependent on its ability to interact with biological targets, such as enzymes or receptors, altering their function.
Molecular Targets and Pathways:
Enzyme Inhibition: May inhibit specific enzymes by binding to their active sites.
Receptor Modulation: Could modulate receptor activity, impacting cellular signaling pathways.
Pathways: Involves pathways like apoptosis, inflammation, or neurotransmission.
Vergleich Mit ähnlichen Verbindungen
(4-Chlorobenzo[d]thiazol-2-yl)oxy derivatives: Share structural similarities but differ in pharmacological profiles.
Azetidinone-based compounds: Have different biological activities.
Piperidine derivatives: Also explored for medicinal chemistry applications.
There you go! A deep dive into the fascinating world of (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone. Anything you'd like to explore further?
Eigenschaften
IUPAC Name |
[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S2/c1-27(23,24)21-7-5-11(6-8-21)16(22)20-9-12(10-20)25-17-19-15-13(18)3-2-4-14(15)26-17/h2-4,11-12H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJWZNJULXCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-N-[(4,4-Difluorooxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2937301.png)








![7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2937317.png)

![4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2937322.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2937323.png)

